Structural Hybridization Advantage: Concurrent Cyclic Imide and Carboxylic Acid Pharmacophores
The target compound is the only member of the spiro[imidazolidine-4,3′-indoline] series that simultaneously incorporates both the spiro-cyclic imide core (characteristic of sorbinil/fidarestat-class ARIs) and an N1-acetic acid side chain (characteristic of carboxylic acid ARIs such as epalrestat and the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid series). The unsubstituted parent compound spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione (CAS 57242-71-4) lacks the acetic acid moiety entirely and exhibits substantially weaker ALR2 inhibition, with an IC50 of approximately 100 μM (1.00 × 10⁻⁴ M) against partially purified calf lens aldose reductase [1]. In contrast, the 3-substituted parabanic acid series (e.g., compound 1h, NZ-314) demonstrates that the acetic acid functionality is critical to AR inhibitory activity, with the acetic acid-bearing compound 1c achieving IC50 values of 0.062–0.13 μM against rat lens AR, while its des-acetic acid analog 5c shows only 31% inhibition at 5.0 × 10⁻⁷ M [2]. By combining both pharmacophores in a single spiro-fused framework, the target compound is structurally pre-organized to engage both the anion-binding site (via the acetic acid carboxylate) and the specificity pocket (via the spiro-indolinone trione), a binding mode that is not accessible to either the parent spiro-trione or simple N-acetic acid parabanic acids alone.
| Evidence Dimension | Structural pharmacophore count (cyclic imide + carboxylic acid) vs. inhibitory activity correlation |
|---|---|
| Target Compound Data | Dual pharmacophore: spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione core + N1-acetic acid side chain (exact IC50 not publicly reported) |
| Comparator Or Baseline | Unsubstituted spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione: single pharmacophore (cyclic imide only), IC50 ≈ 100 μM (calf lens AR) [1]. Des-acetic analog 5c: single pharmacophore, 31% inhibition at 0.5 μM [2]. |
| Quantified Difference | Acetic acid appendage correlates with >800-fold potency enhancement in the parabanic acid series (5c 31% inhib. vs. 1c IC50 0.13 μM); spiro-indolinone core contributes an additional binding interaction not present in monocyclic parabanic acids. |
| Conditions | Comparative SAR from two independent compound series; calf lens AR (BindingDB) for parent spiro-trione; rat lens AR for parabanic acid series (J. Med. Chem. 1996). |
Why This Matters
A dual-pharmacophore compound offers scientific users a single molecular tool to probe both the anion-binding and specificity-pocket interactions of ALR2 simultaneously, which is not achievable with single-pharmacophore analogs.
- [1] BindingDB entry BDBM50022420. IC50: 1.00E+5 nM for spiro[tetrahydro-1H-imidazole-4,1′-(2′,3′-dihydro-1′H-indene)]-2,5-dione against partially purified calf lens aldose reductase. BindingDB.org. View Source
- [2] Ishii A, Kotani T, Nagaki Y, et al. Highly Selective Aldose Reductase Inhibitors. 1. 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic Acids. J Med Chem. 1996;39(9):1924-1927. Table 1 (percent inhibition) and Table 3 (IC50 values). View Source
